Superior Antifungal Potency Against Candida albicans Relative to Unsubstituted Methyl Cinnamate
In a direct head-to-head microdilution assay testing 29 microorganisms, p-methoxy methyl cinnamate (MMC; i.e., methyl 4-methoxycinnamate) demonstrated a 2-fold lower MIC against Candida albicans ATCC 10231 compared to unsubstituted methyl cinnamate (MC). MMC achieved an MIC of 500 μg/mL versus 1000 μg/mL for MC under identical experimental conditions [1]. Additionally, MMC was specifically identified as a potent anti-Staphylococcus aureus agent with an MIC of 62.5 μg/mL [1]. The para-methoxy substituent on the cinnamate scaffold is the sole structural variable driving this enhanced antifungal potency, establishing MMC as the preferred cinnamate ester for antifungal screening programs targeting Candida species.
| Evidence Dimension | Antifungal minimum inhibitory concentration (MIC) |
|---|---|
| Target Compound Data | MIC = 500 μg/mL (Candida albicans ATCC 10231); MIC = 62.5 μg/mL (Staphylococcus aureus) |
| Comparator Or Baseline | Methyl cinnamate (unsubstituted): MIC = 1000 μg/mL (Candida albicans ATCC 10231) |
| Quantified Difference | 2-fold lower MIC (500 vs 1000 μg/mL) against C. albicans |
| Conditions | Broth microdilution method; 29 microorganisms tested; methyl cinnamate, butyl cinnamate, and p-methoxy methyl cinnamate synthesized and assayed in parallel (Stefanović et al., 2015) |
Why This Matters
Procurement of the 4-methoxy-substituted methyl ester rather than generic methyl cinnamate provides a measurable 2-fold potency advantage against the clinically relevant fungal pathogen C. albicans, directly impacting hit rates in antifungal discovery campaigns.
- [1] Stefanović OD, Radojević ID, Čomić LR. Synthetic cinnamates as potential antimicrobial agents. Hemijska Industrija, 2015, 69(1), 37–42. DOI: 10.2298/HEMIND130928014S. Table 2: Antifungal activity — Candida albicans ATCC 10231: MC MIC 1000 μg/mL, MMC MIC 500 μg/mL; S. aureus: MMC MIC 62.5 μg/mL. View Source
